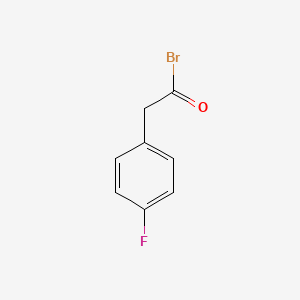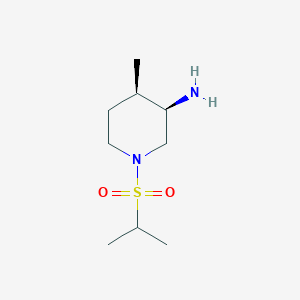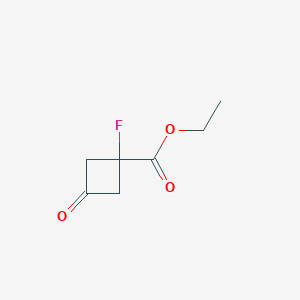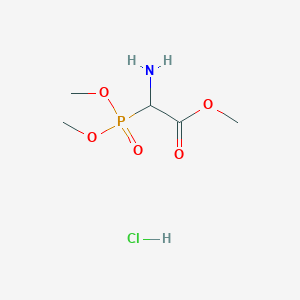
5-Bromo-3-chloro-2-(phenylamino)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-chloro-2-(phenylamino)naphthalene-1,4-dione is an organic compound derived from naphthalene It is characterized by the presence of bromine, chlorine, and phenylamino groups attached to a naphthalene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-(phenylamino)naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different functional properties and applications .
Scientific Research Applications
5-Bromo-3-chloro-2-(phenylamino)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-(phenylamino)naphthalene-1,4-dione involves its interaction with cellular components, leading to the modulation of various biochemical pathways. The compound can target specific enzymes and receptors, influencing cellular processes such as apoptosis, cell proliferation, and oxidative stress response .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-3-nitropyridine: Another halogenated aromatic compound with similar structural features.
1-Bromo-3-chloro-5,5-dimethylhydantoin: A related compound used in disinfection and water treatment.
Uniqueness
5-Bromo-3-chloro-2-(phenylamino)naphthalene-1,4-dione is unique due to its specific combination of bromine, chlorine, and phenylamino groups attached to a naphthalene-1,4-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
861334-92-1 |
|---|---|
Molecular Formula |
C16H9BrClNO2 |
Molecular Weight |
362.60 g/mol |
IUPAC Name |
2-anilino-5-bromo-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C16H9BrClNO2/c17-11-8-4-7-10-12(11)16(21)13(18)14(15(10)20)19-9-5-2-1-3-6-9/h1-8,19H |
InChI Key |
ZYDAHJPOAJFVMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)C3=C(C2=O)C=CC=C3Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13028532.png)
![Tert-butyl 9-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13028533.png)
![4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B13028540.png)

![Benzo[d][1,2,3]thiadiazole-5-carbonitrile](/img/structure/B13028546.png)
![7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B13028553.png)


![(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B13028589.png)


![3-Methyl-isoxazolo[4,5-C]pyridine](/img/structure/B13028614.png)
